molecular formula C20H21N5O2S B2378376 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 886966-20-7

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No. B2378376
CAS RN: 886966-20-7
M. Wt: 395.48
InChI Key: UFDRNLZHSWBPIA-UHFFFAOYSA-N
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Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Agents

Research by Rehman et al. (2016) synthesized a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, revealing their potential as antimicrobial and hemolytic agents. These compounds showed variable activity against selected microbial species, with one derivative being particularly active, indicating the promise of these derivatives in developing new antimicrobial therapies (Rehman et al., 2016).

Antimalarial and COVID-19 Applications

A study conducted by Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, including those similar in structure to the compound of interest. They found that these derivatives exhibit significant antimalarial activity and also explored their potential against COVID-19 through computational calculations and molecular docking studies. This suggests the versatility of such compounds in targeting different pathogens (Fahim & Ismael, 2021).

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) synthesized novel triazinone derivatives, demonstrating their larvicidal and antimicrobial activities. This research underscores the potential of such compounds in pest control and combating microbial infections (Kumara et al., 2015).

Antitumor Activity

The work of Shukla et al. (2012) on BPTES analogs, including thiadiazolyl and triazinyl derivatives, indicates their potential as glutaminase inhibitors with implications for cancer treatment. This study highlights the therapeutic potential of modifying the core structure for enhanced solubility and potency against cancer cells (Shukla et al., 2012).

properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-2-15-10-6-7-11-16(15)22-18(26)13-28-20-24-23-17(19(27)25(20)21)12-14-8-4-3-5-9-14/h3-11H,2,12-13,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDRNLZHSWBPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

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